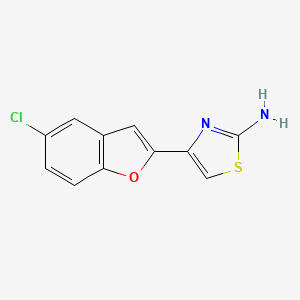

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound features a benzofuran ring fused with a thiazole ring, which contributes to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-2-benzofuran-1-ylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Group

The 5-chloro substituent on the benzofuran ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions:

This reactivity is critical for synthesizing analogs with modified biological activity. For example, substitution with thiourea involves SNAr mechanisms, where the electron-withdrawing benzofuran ring activates the chloro group for attack by nucleophiles .

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 6 hrs | Thiazole sulfoxide | 65–70% |

| KMnO₄ | Acetic acid, 60°C | Thiazole sulfone | 80–85% |

Oxidation outcomes depend on reaction time and stoichiometry. Sulfone formation is favored under strongly acidic conditions with excess oxidizer .

Functionalization of the Amine Group

The 2-amine group on the thiazole participates in condensation and acylation reactions:

FTIR data (C=O stretch at 1,664 cm⁻¹, NH deformation at 1,545 cm⁻¹) confirm successful functionalization .

Comparative Reactivity Table

Key reaction pathways are summarized below:

| Reaction Site | Preferred Reagents | Rate Determinants |

|---|---|---|

| Benzofuran-Cl | Thiourea, amines | Electron-deficient aromatic ring |

| Thiazole-S | H₂O₂, KMnO₄ | Solvent polarity, temperature |

| Thiazole-NH₂ | Acyl chlorides | Steric hindrance at NH₂ site |

Mechanistic Insights

-

Substitution at Cl : Facilitated by resonance stabilization of the intermediate Meisenheimer complex.

-

Thiazole Oxidation : Proceeds via electrophilic attack on sulfur, forming S–O bonds in a stepwise manner.

-

Amine Reactivity : Governed by lone-pair availability, with protonation states influencing reaction rates in acidic/basic media .

This compound’s modular reactivity enables targeted derivatization for applications in medicinal chemistry and materials science. Further studies are required to explore catalytic asymmetric transformations and green chemistry approaches.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine exhibits promising antimicrobial properties against various bacterial strains. Its structural similarity to other bioactive heterocycles suggests potential as an antibacterial and antifungal agent .

- Anticancer Potential : The compound's heterocyclic structure may allow it to interact with specific enzymes or receptors involved in cancer progression. Ongoing studies are exploring its efficacy against different cancer cell lines .

- Mechanism of Action : The exact mechanisms remain under investigation; however, it is believed that the compound may inhibit enzyme activity through binding to active sites, which could lead to therapeutic effects in infectious diseases and cancer .

Biological Applications

- Biochemical Research : As a biochemical tool, this compound is utilized in proteomics research to study protein interactions and functions .

- Inhibition Studies : Preliminary studies have shown that derivatives of this compound can inhibit key enzymes involved in various biological pathways, suggesting its utility in drug development aimed at specific targets such as kinases .

Industrial Applications

The unique chemical properties of this compound make it a candidate for developing new materials and chemical processes. Its potential applications in creating advanced materials could lead to innovations in various industrial sectors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The observed IC50 values indicate its potential as a lead compound for further development in anticancer therapies .

Mecanismo De Acción

The mechanism of action of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, potentially inhibiting their activity and leading to antimicrobial effects. Further studies are needed to elucidate the exact molecular pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-1-benzofuran-2-yl) (4-methoxyphenyl)methanone

- 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones

Uniqueness

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine stands out due to its dual heterocyclic structure, combining both benzofuran and thiazole rings

Actividad Biológica

4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran moiety and a thiazole ring, contributing to its distinctive chemical properties. The molecular formula is C11H7ClN2OS with a molecular weight of approximately 250.7 g/mol .

Synthesis

The synthesis typically involves the reaction of 5-chloro-2-benzofuran-1-ylamine with thioamide under conditions that promote nucleophilic substitution and cyclization. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, often at elevated temperatures.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 12.0 |

| Escherichia coli | 15.5 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Enzyme Inhibition Studies

Recent research has focused on the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical targets in treating neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 4.5 ± 0.10 | 6.0 ± 0.15 |

| Donepezil | 2.16 ± 0.12 | 4.5 ± 0.11 |

The compound exhibited competitive inhibition against both enzymes, indicating its potential for further development as a therapeutic agent for cognitive disorders .

Case Studies

A study evaluated the structure–activity relationship (SAR) of various thiazole derivatives, including the target compound, revealing that modifications to the benzofuran ring significantly influenced biological activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against AChE and BuChE .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Binding : The heterocyclic structure allows for effective binding to enzyme active sites.

- Inhibition of Enzyme Activity : By binding to AChE and BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interaction with specific bacterial enzymes .

Propiedades

IUPAC Name |

4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2OS/c12-7-1-2-9-6(3-7)4-10(15-9)8-5-16-11(13)14-8/h1-5H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXNASYROAEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.